molecular formula C12H21NO2 B13897202 tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate

tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13897202
M. Wt: 211.30 g/mol
InChI Key: PIQKERMPNPZCQG-UHFFFAOYSA-N
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Description

tert-Butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a tert-butyl ester group and an amino group It is a derivative of bicyclo[410]heptane, which is a structure characterized by a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[4.1.0]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the tert-butyl ester group: This can be achieved by reacting the bicyclic core with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of the bicyclic core.

    Reduction: Reduced derivatives with varying degrees of hydrogenation.

    Substitution: Functionalized derivatives with various substituents replacing the amino group.

Scientific Research Applications

Chemistry: tert-Butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Comparison: tert-Butyl 5-aminobicyclo[410]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both a tert-butyl ester group and an amino group

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)8-4-7-5-9(7)10(13)6-8/h7-10H,4-6,13H2,1-3H3

InChI Key

PIQKERMPNPZCQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CC2C(C1)N

Origin of Product

United States

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